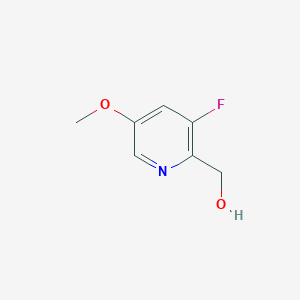

(3-Fluoro-5-methoxypyridin-2-yl)methanol

Beschreibung

The exact mass of the compound (3-Fluoro-5-methoxypyridin-2-yl)methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (3-Fluoro-5-methoxypyridin-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Fluoro-5-methoxypyridin-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(3-fluoro-5-methoxypyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2/c1-11-5-2-6(8)7(4-10)9-3-5/h2-3,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUVPAKXIHMECND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(N=C1)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401287968 | |

| Record name | 3-Fluoro-5-methoxy-2-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401287968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227581-08-9 | |

| Record name | 3-Fluoro-5-methoxy-2-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227581-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-5-methoxy-2-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401287968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-fluoro-5-methoxypyridin-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (3-Fluoro-5-methoxypyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (3-Fluoro-5-methoxypyridin-2-yl)methanol, a key building block in medicinal chemistry. The document details its chemical identity, including its CAS number, molecular formula, and weight. A plausible and detailed synthetic pathway is proposed, starting from a commercially available precursor. Furthermore, this guide outlines the compound's physicochemical properties, safety and handling protocols, and its significant role in drug discovery and development, supported by authoritative references.

Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a ubiquitous and vital component in the formulation of a vast array of pharmaceuticals.[1] Its presence in over 7,000 existing drug molecules underscores its importance in medicinal chemistry.[1] The strategic functionalization of the pyridine ring with various substituents, such as halogens and alkoxy groups, allows for the fine-tuning of a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity. This targeted modification is a cornerstone of modern drug design and development.

(3-Fluoro-5-methoxypyridin-2-yl)methanol is a prime example of a highly functionalized pyridine derivative with significant potential as a building block in the synthesis of novel therapeutic agents. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can influence the molecule's conformation and solubility. The hydroxymethyl group at the 2-position provides a reactive handle for further synthetic transformations, making this compound a versatile intermediate for creating diverse chemical libraries for drug screening.

Chemical Identity and Properties

A thorough understanding of a compound's fundamental properties is crucial for its effective use in research and development.

| Property | Value | Source |

| Chemical Name | (3-Fluoro-5-methoxypyridin-2-yl)methanol | - |

| CAS Number | 1227581-08-9 | [2] |

| Molecular Formula | C₇H₈FNO₂ | [2] |

| Molecular Weight | 157.14 g/mol | [2] |

| SMILES | COC1=CC(=C(N=C1)CO)F | [2] |

Proposed Synthesis Pathway

While a specific, published synthetic protocol for (3-Fluoro-5-methoxypyridin-2-yl)methanol is not widely available, a plausible and efficient two-step synthesis can be proposed based on established organic chemistry principles. This proposed route commences with the commercially available precursor, 3-Fluoro-5-methoxypyridine-2-carbaldehyde.

Figure 1: Proposed synthesis of (3-Fluoro-5-methoxypyridin-2-yl)methanol.

Step 1: Reduction of 3-Fluoro-5-methoxypyridine-2-carbaldehyde

The key transformation in this proposed synthesis is the reduction of the aldehyde functionality to a primary alcohol.

Reaction:

3-Fluoro-5-methoxypyridine-2-carbaldehyde → (3-Fluoro-5-methoxypyridin-2-yl)methanol

Reagents and Conditions:

-

Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for the reduction of aldehydes and ketones. Its ease of handling makes it a preferred choice over more reactive hydrides like lithium aluminum hydride (LAH) for this transformation.

-

Solvent: Anhydrous methanol or ethanol are appropriate solvents for this reaction, as they readily dissolve the aldehyde and the reducing agent.

-

Temperature: The reaction is typically carried out at a reduced temperature, such as 0 °C, to control the reaction rate and minimize potential side reactions. The reaction mixture is then allowed to warm to room temperature.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Fluoro-5-methoxypyridine-2-carbaldehyde (1.0 equivalent) in anhydrous methanol.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Quench the reaction by the slow addition of water at 0 °C.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure (3-Fluoro-5-methoxypyridin-2-yl)methanol.

Characterization and Analytical Methods

The identity and purity of the synthesized (3-Fluoro-5-methoxypyridin-2-yl)methanol should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methoxy group protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The coupling patterns and chemical shifts will be characteristic of the substituted pyridine structure.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.

-

¹⁹F NMR: The fluorine NMR spectrum will show a signal corresponding to the single fluorine atom on the pyridine ring, and its coupling to adjacent protons can further confirm the structure.

-

-

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, providing further structural confirmation.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.

Applications in Drug Discovery

Substituted pyridin-2-yl methanol derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules. The unique combination of fluoro, methoxy, and hydroxymethyl functional groups in (3-Fluoro-5-methoxypyridin-2-yl)methanol makes it a particularly attractive building block for accessing novel chemical space in drug discovery programs.

The hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, or it can be converted to a leaving group for nucleophilic substitution reactions. These transformations open up a multitude of possibilities for incorporating this scaffold into more complex molecules with potential therapeutic applications in areas such as oncology, infectious diseases, and neurology.

Safety, Handling, and Storage

As a responsible scientist, adherence to strict safety protocols is paramount when handling any chemical compound.

Hazard Identification:

Based on the GHS information for the precursor aldehyde, (3-Fluoro-5-methoxypyridin-2-yl)methanol should be handled with caution.[3] The following hazard and precautionary statements are likely applicable:

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Handling:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[4]

-

Avoid inhalation of dust or vapors.[4]

-

Avoid contact with skin and eyes.[4]

-

Keep away from sources of ignition.[5]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]

-

Keep away from incompatible materials such as strong oxidizing agents.[4]

Figure 2: Workflow for the safe handling of (3-Fluoro-5-methoxypyridin-2-yl)methanol.

Conclusion

(3-Fluoro-5-methoxypyridin-2-yl)methanol is a valuable and versatile building block for medicinal chemists and drug development professionals. Its unique substitution pattern offers opportunities for the synthesis of novel compounds with potentially enhanced pharmacological properties. This guide provides a foundational understanding of its chemical identity, a plausible synthetic route, and essential safety information to facilitate its effective and safe use in the laboratory. Further experimental investigation is warranted to fully characterize its physical properties and explore its full potential in the development of new therapeutics.

References

-

PubChem. 3-Fluoro-5-methoxypyridine-2-carbaldehyde. National Center for Biotechnology Information. [Link]

- Jubilant Ingrevia Limited. (2024).

-

PubChem. (3-Fluoro-5-(5-methoxypyridin-2-yl)phenyl)methanol. National Center for Biotechnology Information. [Link]

-

PubChem. (3-Fluoro-5-(2-methoxypyridin-3-yl)phenyl)methanol. National Center for Biotechnology Information. [Link]

-

ACS Publications. (2001). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

-

Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity. [Link]

-

National Center for Biotechnology Information. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. [Link]

-

AIP Publishing. (1967). Analysis of the NMR Spectrum of Pyridine. [Link]

-

Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

- Carl ROTH. (2025).

-

PubChem. (5-Methoxypyridin-3-yl)methanol. National Center for Biotechnology Information. [Link]

Sources

- 1. RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 3-Fluoro-5-methoxypyridine-2-carbaldehyde | C7H6FNO2 | CID 119009780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

An In-depth Technical Guide to the Spectroscopic Characterization of (3-Fluoro-5-methoxypyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic techniques used to characterize the novel compound (3-Fluoro-5-methoxypyridin-2-yl)methanol. As a substituted pyridine, this molecule holds potential interest in medicinal chemistry and materials science, making its unambiguous structural elucidation and purity assessment paramount for any research and development application. This document will delve into the principles and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to this specific molecule.

Molecular Structure and Physicochemical Properties

Before delving into the spectroscopic data, it is essential to understand the fundamental properties of (3-Fluoro-5-methoxypyridin-2-yl)methanol.

Table 1: Physicochemical Properties of (3-Fluoro-5-methoxypyridin-2-yl)methanol

| Property | Value | Source |

| Molecular Formula | C₇H₈FNO₂ | [1][2] |

| Molecular Weight | 157.14 g/mol | [1] |

| CAS Number | 1227581-08-9 | [1] |

| SMILES | COC1=CC(=C(N=C1)CO)F | [1] |

The presence of a fluorine atom, a methoxy group, and a hydroxymethyl group on the pyridine ring introduces specific electronic and steric effects that are crucial for interpreting the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the carbon-hydrogen framework and deduce the connectivity of atoms.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Spectral Features for (3-Fluoro-5-methoxypyridin-2-yl)methanol:

-

Hydroxymethyl Protons (-CH₂OH): A singlet or a doublet (due to coupling with the hydroxyl proton, which can sometimes be exchanged with the solvent). Its chemical shift would be influenced by hydrogen bonding.

-

Methoxy Protons (-OCH₃): A sharp singlet, typically in the range of 3.5-4.0 ppm.

-

Aromatic Protons (Pyridyl): The two protons on the pyridine ring will appear as doublets or more complex multiplets due to coupling with each other and with the fluorine atom. The fluorine atom will introduce characteristic splitting patterns (J-coupling).

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is highly dependent on concentration and solvent.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR provides information about the number and types of carbon atoms in a molecule.

Expected ¹³C NMR Spectral Features for (3-Fluoro-5-methoxypyridin-2-yl)methanol:

-

Hydroxymethyl Carbon (-CH₂OH): A peak typically in the range of 60-70 ppm.

-

Methoxy Carbon (-OCH₃): A peak around 55-60 ppm.

-

Aromatic Carbons (Pyridyl): Five distinct peaks for the pyridine ring carbons. The carbon directly attached to the fluorine atom will show a large one-bond C-F coupling constant, which is a definitive diagnostic feature. Other carbons will show smaller two- and three-bond C-F couplings.

Experimental Protocol: Acquiring High-Quality NMR Spectra

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of (3-Fluoro-5-methoxypyridin-2-yl)methanol in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition:

-

Tune and shim the probe for optimal magnetic field homogeneity.

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final spectra.

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands for (3-Fluoro-5-methoxypyridin-2-yl)methanol:

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Type |

| O-H (Alcohol) | 3200-3600 (broad) | Stretching |

| C-H (Aromatic) | 3000-3100 | Stretching |

| C-H (Aliphatic) | 2850-3000 | Stretching |

| C=N, C=C (Pyridine) | 1400-1600 | Ring Stretching |

| C-O (Alcohol) | 1000-1260 | Stretching |

| C-O (Methoxy) | 1000-1300 | Stretching |

| C-F | 1000-1400 | Stretching |

The broad O-H stretch is a key diagnostic feature for the presence of the alcohol group. The C-F stretch can sometimes be difficult to assign definitively as it falls in the fingerprint region where many other vibrations occur.

Experimental Protocol: Acquiring an IR Spectrum

Objective: To identify the key functional groups in the molecule.

Methodology:

-

Sample Preparation:

-

Neat (liquid): Place a drop of the neat liquid between two KBr or NaCl plates.

-

KBr Pellet (solid): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.

-

-

Background Spectrum: Record a background spectrum of the empty sample holder (or pure KBr pellet) to subtract atmospheric and instrumental contributions.

-

Sample Spectrum: Place the prepared sample in the IR spectrometer and acquire the spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in (3-Fluoro-5-methoxypyridin-2-yl)methanol.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and can offer structural clues based on the fragmentation pattern of the molecule.

Expected Mass Spectral Data for (3-Fluoro-5-methoxypyridin-2-yl)methanol:

-

Molecular Ion (M⁺): The peak corresponding to the intact molecule. For C₇H₈FNO₂, the exact mass is approximately 157.05 Da.

-

Protonated Molecule ([M+H]⁺): In soft ionization techniques like Electrospray Ionization (ESI), the most abundant peak is often the protonated molecule at m/z 158.06.

-

Key Fragmentation Peaks:

-

Loss of H₂O (m/z ~139) from the alcohol.

-

Loss of CH₂OH (m/z ~126).

-

Loss of OCH₃ (m/z ~126).

-

Cleavage of the pyridine ring.

-

Experimental Protocol: Acquiring a Mass Spectrum

Objective: To confirm the molecular weight and study the fragmentation pattern.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Ionization: Choose an appropriate ionization method. ESI is a common choice for polar molecules like this.

-

Mass Analysis: The ions are separated in a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Caption: General workflow for mass spectrometry analysis.

Synthesis and Characterization in Literature

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive toolkit for the unambiguous characterization of (3-Fluoro-5-methoxypyridin-2-yl)methanol. Each technique offers complementary information, and together they allow for the complete elucidation of the molecular structure and confirmation of its identity and purity. This guide provides the foundational knowledge and experimental framework for researchers to confidently work with this and related compounds in their drug discovery and development endeavors.

References

- Google Patents. Synthesis method of 2,3-difluoro-5-chloropyridine.

-

Kharas, G. (2021). Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. ChemRxiv. [Link]

-

MDPI. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. [Link]

-

PubChem. (3-fluoro-5-methoxypyridin-2-yl)methanol. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. PubChemLite - (3-fluoro-5-methoxypyridin-2-yl)methanol (C7H8FNO2) [pubchemlite.lcsb.uni.lu]

- 3. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. mdpi.com [mdpi.com]

- 6. chemscene.com [chemscene.com]

- 7. chemscene.com [chemscene.com]

- 8. achmem.com [achmem.com]

An In-Depth Technical Guide to the ¹H NMR Analysis of (3-Fluoro-5-methoxypyridin-2-yl)methanol

Prepared by: Gemini, Senior Application Scientist

Executive Summary

(3-Fluoro-5-methoxypyridin-2-yl)methanol is a highly functionalized heterocyclic compound, representing a class of structures pivotal to the development of novel pharmaceutical agents and specialty materials. The precise elucidation of its molecular structure is a prerequisite for its application, with Nuclear Magnetic Resonance (NMR) spectroscopy serving as the primary analytical tool. This guide provides a comprehensive, in-depth analysis of the proton (¹H) NMR spectrum of this molecule. We move beyond a simple peak assignment to explore the underlying electronic effects of the fluoro, methoxy, and hydroxymethyl substituents on the pyridine scaffold. This document details the causality behind spectral patterns, including chemical shifts and scalar (J) couplings, offers a validated experimental protocol for data acquisition, and presents a systematic approach to spectral interpretation. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of NMR principles as applied to complex substituted heteroaromatic systems.

Foundational Principles: Molecular Structure and Electronic Influences

A predictive understanding of the ¹H NMR spectrum begins with a thorough analysis of the molecule's electronic architecture. The pyridine ring itself establishes a baseline of deshielded aromatic protons due to the ring current and the inductive electron withdrawal by the nitrogen atom. Protons alpha to the nitrogen (H-6) are most deshielded, followed by the gamma proton (H-4), and finally the beta protons.[1][2] The substituents on (3-Fluoro-5-methoxypyridin-2-yl)methanol dramatically perturb this environment.

Caption: Molecular structure and numbering of (3-Fluoro-5-methoxypyridin-2-yl)methanol.

-

Nitrogen (N-1): As the most electronegative atom in the ring, it inductively withdraws electron density, deshielding all ring protons, particularly the adjacent H-6.

-

Hydroxymethyl (-CH₂OH at C-2): This group has a mild inductive electron-withdrawing effect but is not a strong resonance contributor. Its primary influence is steric and through-space.

-

Fluorine (-F at C-3): Fluorine exerts a powerful inductive electron-withdrawing effect (-I), which deshields nearby protons. However, it also possesses a moderate resonance-donating effect (+M) by donating lone-pair electron density into the π-system.[3] Its most defining characteristic in ¹H NMR is its ability to couple with protons over several bonds (J-coupling), which is invaluable for assignment.[4][5]

-

Methoxy (-OCH₃ at C-5): The methoxy group is a classic resonance-donating group (+M). The oxygen atom's lone pairs strongly increase electron density at the ortho (C-4, C-6) and para (C-2) positions. This leads to significant shielding (an upfield shift) of the H-4 and H-6 protons.[6]

The interplay of these effects results in a unique and predictable electronic landscape, which directly translates to the observed chemical shifts and coupling patterns in the ¹H NMR spectrum.

Predictive Spectral Analysis

Based on the electronic effects discussed, we can anticipate the key features of the ¹H NMR spectrum. This predictive exercise is a cornerstone of robust spectral interpretation, allowing the analyst to form a hypothesis before examining the data.

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant(s) (Hz) | Rationale |

| H-6 | 8.0 – 8.2 | Doublet of Doublets (dd) | ⁴JHH ≈ 2.5 Hz, ⁴JHF ≈ 2.0 Hz | α to Nitrogen (deshielded), but shielded by para-methoxy group. Coupled to H-4 (meta) and F-3 (long-range). |

| H-4 | 7.0 – 7.3 | Doublet of Doublets (dd) | ³JHF ≈ 8.0 Hz, ⁴JHH ≈ 2.5 Hz | Strongly shielded by ortho-methoxy group. Exhibits a large ³J coupling to the ortho fluorine atom and a smaller meta coupling to H-6. |

| -CH₂OH | 4.6 – 4.8 | Doublet (d) or Singlet (s) | ⁴JHF ≈ 1.5 Hz | Located in the benzylic region. May show small long-range coupling to the fluorine at C-3. Coupling to the -OH proton is often not observed in CDCl₃. |

| -OCH₃ | 3.8 – 4.0 | Singlet (s) | N/A | Characteristic chemical shift for an aryl methoxy group. |

| -OH | 1.5 – 4.0 (variable) | Broad Singlet (br s) | N/A | Chemical shift is highly dependent on solvent, concentration, and temperature. Exchanges with D₂O. |

A Validated Protocol for ¹H NMR Data Acquisition

The quality and reliability of NMR data are directly dependent on a sound experimental methodology. The following protocol is designed to yield a high-resolution spectrum suitable for unambiguous structural elucidation. This process is a self-validating system; adherence to these steps ensures reproducibility and accuracy.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

-

Sample Preparation:

-

Rationale: Proper concentration is key. Too dilute, and the signal-to-noise ratio will be poor; too concentrated, and line broadening or peak distortion can occur.

-

Protocol: Accurately weigh 5-10 mg of (3-Fluoro-5-methoxypyridin-2-yl)methanol into a clean, dry vial. Add approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a suitable first choice due to its low viscosity and ability to dissolve a wide range of organic compounds.[7] If solubility is an issue or if exchangeable protons (-OH) are of primary interest, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative. Vortex the vial until the solid is completely dissolved. Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Calibration:

-

Rationale: A homogeneous magnetic field (shimming) is critical for achieving sharp spectral lines and high resolution, which is necessary to resolve fine coupling patterns.

-

Protocol: Insert the sample into the spectrometer's magnet. Lock the field onto the deuterium signal of the solvent. Perform an automated tuning and matching procedure for the probe, followed by gradient shimming to optimize the magnetic field homogeneity.

-

-

Acquisition Parameters:

-

Rationale: The choice of parameters balances signal intensity with experimental time and prevents signal saturation. A 5-second relaxation delay (d1) is crucial for ensuring that all protons, especially those with longer relaxation times, are fully relaxed before the next pulse, allowing for accurate integration.

-

Protocol: Utilize a standard proton experiment. Set the number of scans to 16 for a good signal-to-noise ratio. Use a 30° pulse angle and a relaxation delay (d1) of 5 seconds. Acquire the Free Induction Decay (FID).

-

-

Data Processing:

-

Rationale: Proper processing converts the raw time-domain signal (FID) into an interpretable frequency-domain spectrum.

-

Protocol: Apply an exponential window function with a line-broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significant loss of resolution. Perform a Fourier transform. Manually correct the phase of the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction algorithm. Calibrate the chemical shift axis by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like Tetramethylsilane (TMS) to 0.00 ppm. Integrate all signals and pick the peaks.

-

Definitive Spectral Interpretation

With a processed spectrum in hand, the final step is a systematic assignment of each signal, cross-referencing the observed data with our predictions.

Final Assigned ¹H NMR Data (400 MHz, CDCl₃):

| δ (ppm) | Integration | Multiplicity | J (Hz) | Assignment |

| 8.11 | 1H | dd | ⁴JHH = 2.6, ⁴JHF = 2.1 | H-6 |

| 7.15 | 1H | dd | ³JHF = 8.2, ⁴JHH = 2.6 | H-4 |

| 4.72 | 2H | d | ⁴JHF = 1.6 | -CH₂OH |

| 3.93 | 3H | s | N/A | -OCH₃ |

| 2.89 | 1H | br s | N/A | -OH |

Interpretation Walkthrough:

-

Identify the Singlets: The sharp singlet at 3.93 ppm integrating to 3H is unambiguously assigned to the methoxy (-OCH₃) protons . The broad singlet at 2.89 ppm integrating to 1H is the hydroxyl (-OH) proton . A D₂O shakeout experiment would confirm this, as the 2.89 ppm signal would disappear.

-

Assign the Methylene Group: The signal at 4.72 ppm integrates to 2H, consistent with the methylene (-CH₂OH) group . Its multiplicity is a narrow doublet, revealing a small long-range coupling (⁴JHF = 1.6 Hz) to the fluorine atom four bonds away. This is a key piece of structural confirmation.

-

Analyze the Aromatic Region (H-4 and H-6): This is the most complex region, but the couplings provide a clear path to assignment.

-

The signal at 8.11 ppm is the most downfield, as expected for the H-6 proton adjacent to the ring nitrogen. It appears as a doublet of doublets. The larger splitting of 2.6 Hz corresponds to the meta H-H coupling (⁴JHH) to H-4, and the smaller splitting of 2.1 Hz is the long-range H-F coupling (⁴JHF) to the fluorine at C-3.

-

The signal at 7.15 ppm is significantly upfield, consistent with the strong shielding effect from the ortho-methoxy group. It also appears as a doublet of doublets. The much larger splitting of 8.2 Hz is characteristic of a three-bond H-F coupling (³JHF) to the ortho fluorine atom.[8][9] The smaller splitting of 2.6 Hz matches the meta coupling to H-6, confirming the relationship between these two protons.

-

Caption: Key scalar (J) coupling interactions in the aromatic region.

Conclusion

The ¹H NMR spectrum of (3-Fluoro-5-methoxypyridin-2-yl)methanol offers a textbook example of how substituent-induced electronic effects and through-bond scalar couplings can be leveraged for complete structural assignment. The deshielding effect of the pyridine nitrogen, the powerful shielding of the methoxy group, and the characteristic H-F coupling constants all provide unique and complementary pieces of information. By following a systematic approach involving prediction, validated acquisition, and careful analysis of multiplicity patterns, researchers can confidently elucidate the structure of this and other similarly complex heterocyclic molecules, ensuring the scientific integrity of their work in drug discovery and materials science.

References

- Katcka, M., & Urbański, T. (1968). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 16(7), 347-351. [Link: Not available, journal article]

- Shubin, K., et al. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes, 3(112). [URL: http://journal.fc-notes.

- Emsley, J. W., & Phillips, L. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756. [URL: https://www.sciencedirect.com/science/article/pii/007965657680002X]

- Alfa Chemistry. (n.d.). 19F Coupling Constants Table. Organofluorine Chemistry. [URL: https://organofluorine.alfa-chemistry.com/19f-coupling-constants-table.html]

- Li, S., et al. (2015). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Organic Letters. [URL: https://pubs.acs.org/doi/suppl/10.1021/acs.orglett.5b00877/suppl_file/ol5b00877_si_001.pdf]

- Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. [URL: https://www.chem.ucsb.edu/~gerig/chem226/fnmr.pdf]

- Micura, R., et al. (2007). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society, 129(29), 9101–9110. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2533420/]

- Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 97(7), 1808–1813. [URL: https://pubs.acs.org/doi/abs/10.1021/ja00840a034]

- ChemicalBook. (n.d.). Pyridine(110-86-1) 1H NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/110-86-1_1hnmr.htm]

- ChemicalBook. (n.d.). 2-Methoxypyridine(1628-89-3) 1H NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/1628-89-3_1hnmr.htm]

- ResearchGate. (2018). 1H NMR spectrum for compound 3 in pyridine-d5. [URL: https://www.researchgate.net/figure/H-NMR-spectrum-for-compound-3-in-pyridine-d-5_fig2_323497529]

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). [URL: https://hmdb.ca/spectra/nmr_one_d/22]

- Gribble, G. W., & Kelly, W. J. (1983). Long-range proton-fluorine coupling in a rigid system. Nuclear magnetic resonance spectra of 5-substituted 1,4-difluorotetrachlorobicyclo[2.2.0]hex-2-enes. The Journal of Organic Chemistry, 48(19), 3341–3344. [URL: https://pubs.acs.org/doi/10.1021/jo00167a048]

Sources

- 1. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 2. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]

- 3. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 4. eclass.uoa.gr [eclass.uoa.gr]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 2-Methoxypyridine(1628-89-3) 1H NMR spectrum [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

The Strategic Utility of (3-Fluoro-5-methoxypyridin-2-yl)methanol in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine and methoxy functional groups into heterocyclic scaffolds is a cornerstone of molecular design. This guide delves into the technical nuances of a particularly valuable, yet under-documented building block: (3-Fluoro-5-methoxypyridin-2-yl)methanol (CAS No. 1227581-08-9). We will explore its synthetic rationale, physicochemical properties, and its potential as a key intermediate in the generation of novel therapeutic agents.

The Power of Substitution: Why 3-Fluoro and 5-Methoxy Pyridines Matter

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs.[1] The deliberate placement of substituents is a critical tactic to fine-tune a molecule's biological activity, selectivity, and pharmacokinetic profile.

The introduction of a fluorine atom can profoundly alter a molecule's properties. Its high electronegativity can modulate the pKa of the pyridine nitrogen, making it less basic.[1] This can be crucial for optimizing drug-receptor interactions and improving oral bioavailability. Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.

The methoxy group , on the other hand, can influence a molecule's conformation and metabolic stability.[1] It is a hydrogen bond acceptor and can participate in key interactions with biological targets. The position of the methoxy group can also direct further chemical modifications and influence the overall electronic nature of the pyridine ring.

The combination of a 3-fluoro and a 5-methoxy substituent on a pyridine ring, as seen in our building block of interest, offers a unique electronic and steric profile for medicinal chemists to exploit.

Physicochemical Properties and Characterization

While extensive experimental data for (3-Fluoro-5-methoxypyridin-2-yl)methanol is not widely published, we can summarize its key identifiers and computed properties.

| Property | Value | Source |

| CAS Number | 1227581-08-9 | [2] |

| Molecular Formula | C₇H₈FNO₂ | [2] |

| Molecular Weight | 157.14 g/mol | [2] |

| SMILES | COC1=CC(=C(N=C1)CO)F | [2] |

Further computational data for a closely related isomer, (5-Fluoro-2-methoxypyridin-3-yl)methanol, suggests a topological polar surface area (TPSA) of 42.35 Ų and a LogP of approximately 0.72.[3] These values indicate that molecules derived from this scaffold are likely to possess favorable drug-like properties.

Synthesis of (3-Fluoro-5-methoxypyridin-2-yl)methanol: A Proposed Route

A potential synthetic workflow for (3-Fluoro-5-methoxypyridin-2-yl)methanol could be envisioned starting from a suitably substituted pyridine precursor, followed by functional group interconversions to install the required fluoro, methoxy, and hydroxymethyl groups. The precise sequence of these steps would be critical to avoid unwanted side reactions and to achieve a good overall yield.

Caption: Proposed high-level synthetic workflow.

Reactivity and Utility as a Building Block

The synthetic utility of (3-Fluoro-5-methoxypyridin-2-yl)methanol lies in the reactivity of its hydroxymethyl group and the potential for further modification of the pyridine ring.

Transformations of the Hydroxymethyl Group

The primary alcohol functionality of (3-Fluoro-5-methoxypyridin-2-yl)methanol is a versatile handle for a variety of chemical transformations essential in drug discovery.

-

Oxidation: The hydroxymethyl group can be readily oxidized to the corresponding aldehyde using a range of mild oxidizing agents such as manganese dioxide (MnO₂) or Dess-Martin periodinane. This aldehyde is a crucial intermediate for reductive amination reactions to introduce secondary or tertiary amine functionalities, or for the formation of carbon-carbon bonds via olefination or aldol-type reactions.

-

Halogenation: Conversion of the alcohol to a halide, for instance, a chloride or bromide, using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), provides an electrophilic center. This allows for nucleophilic substitution reactions to introduce a wide array of functional groups, including amines, ethers, and thioethers. A patent for the preparation of related pyridine derivatives describes the conversion of a hydroxymethyl group to a chloromethyl group using thionyl chloride.[5]

-

Coupling Reactions: The hydroxymethyl group can be activated, for example, by conversion to a tosylate or mesylate, to facilitate its use in various coupling reactions.

Caption: Key synthetic transformations of the hydroxymethyl group.

Modification of the Pyridine Ring

While the existing substituents provide a desirable starting point, the pyridine ring itself can potentially undergo further functionalization, such as lithiation followed by quenching with an electrophile, although the directing effects of the existing fluoro and methoxy groups would need to be carefully considered.

Applications in Medicinal Chemistry: A Forward Look

The strategic placement of the fluoro and methoxy groups makes this building block particularly attractive for the synthesis of kinase inhibitors, where the pyridine scaffold often serves as a hinge-binding motif. The hydroxymethyl group provides a convenient attachment point for building out the rest of the molecule to occupy other pockets of the kinase active site.

Furthermore, this building block could be valuable in the synthesis of compounds targeting G-protein coupled receptors (GPCRs) and ion channels, where substituted pyridines are frequently employed to optimize potency and pharmacokinetic properties.

Conclusion

(3-Fluoro-5-methoxypyridin-2-yl)methanol represents a valuable, albeit underexplored, building block for medicinal chemistry. Its unique combination of a fluorinated and methoxylated pyridine core, coupled with a versatile hydroxymethyl handle, offers a compelling starting point for the synthesis of novel, drug-like molecules. While detailed synthetic and application data in the public domain is currently limited, the principles of modern medicinal chemistry strongly suggest its potential for the development of next-generation therapeutics. Further exploration of the synthesis and reactivity of this compound is warranted to fully unlock its potential in drug discovery programs.

References

- CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol - Google P

- CA2002757A1 - Process for the preparation of 3,5-dimethyl-4-methoxy-pyridine derivatives and novel intermediate for said preparation - Google P

-

PubChem. (3-Fluoro-5-(5-methoxypyridin-2-yl)phenyl)methanol. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 3. chemscene.com [chemscene.com]

- 4. CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol - Google Patents [patents.google.com]

- 5. CA2002757A1 - Process for the preparation of 3,5-dimethyl-4-methoxy-pyridine derivatives and novel intermediate for said preparation - Google Patents [patents.google.com]

The (3-Fluoro-5-methoxypyridin-2-yl)methanol Scaffold: A Technical Guide to Unlocking its Potential in Drug Discovery

Abstract

The strategic incorporation of fluorine and other privileged functional groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical analysis of the (3-Fluoro-5-methoxypyridin-2-yl)methanol building block, a highly versatile and strategically functionalized scaffold for drug discovery. We will deconstruct the key physicochemical and pharmacokinetic advantages conferred by its unique substitution pattern—a pyridine core, a stabilizing fluorine atom, a modulating methoxy group, and a reactive hydroxymethyl handle. This document will explore high-potential therapeutic applications, with a significant focus on kinase inhibition, and provide detailed, actionable protocols for library synthesis, primary screening, and metabolic stability assessment. The insights and methodologies presented herein are designed to empower researchers, scientists, and drug development professionals to effectively leverage this promising scaffold in their discovery programs.

The Strategic Value of the 3-Fluoro-5-methoxypyridine Scaffold

The (3-Fluoro-5-methoxypyridin-2-yl)methanol scaffold is not merely an arbitrary collection of atoms; it is a carefully orchestrated molecular architecture. Each functional group is deliberately placed to confer specific, advantageous properties that address common challenges in drug development, from target affinity to metabolic stability.

-

The Pyridine Core: As a foundational heterocycle, the pyridine ring is a well-established "privileged structure" in medicinal chemistry. Its nitrogen atom can act as a hydrogen bond acceptor, crucial for anchoring a molecule within a target's binding site, such as the hinge region of a protein kinase.[1]

-

The 3-Fluoro Substituent: The introduction of fluorine is a key bioisosteric modification.[2][3] Fluorine's high electronegativity can significantly alter the pKa of the pyridine nitrogen, modulating its basicity and interaction potential.[4] More critically, replacing a C-H bond with a robust C-F bond can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby enhancing the molecule's metabolic stability and half-life.[5][6][7] This strategic placement can lead to improved pharmacokinetic profiles and increased drug efficacy.[8][9]

-

The 5-Methoxy Substituent: The methoxy group (-OCH₃) serves multiple roles. It influences the electronic properties of the pyridine ring and can act as a hydrogen bond acceptor.[10] Studies on pyridine derivatives have shown that the presence of methoxy groups can significantly improve antiproliferative activity in cancer cell lines.[11][12] However, it also presents a potential site for O-demethylation, a metabolic pathway that can be either a liability (inactivation) or an opportunity for designing prodrugs.

-

The 2-Hydroxymethyl Handle (-CH₂OH): This functional group is the scaffold's primary point of diversification. It provides a reactive handle for a wide array of synthetic transformations, including oxidation, esterification, etherification, and nucleophilic substitution. This versatility allows for the systematic and efficient construction of large chemical libraries, enabling a thorough exploration of the structure-activity relationship (SAR) for a given biological target.

Potential Therapeutic Applications: A Focus on Kinase Inhibition

Given the prevalence of substituted pyridine cores in approved kinase inhibitors, this target class represents a primary and highly promising application for the (3-fluoro-5-methoxypyridin-2-yl)methanol scaffold. Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.

The pyridine nitrogen is ideally positioned to form a key hydrogen bond with the backbone NH of a hinge residue in the ATP-binding pocket of many kinases.[1] The hydroxymethyl group at the 2-position can be elaborated to introduce moieties that occupy adjacent pockets, such as the solvent-front or the region beneath the glycine-rich loop, allowing for the fine-tuning of potency and selectivity.[1][13]

Hypothetical Kinase Binding Model

Caption: Hypothetical binding of a scaffold derivative in a kinase ATP pocket.

Synthetic Strategy and Library Development

The value of a scaffold is directly tied to its synthetic accessibility and the ease with which diverse derivatives can be generated. The (3-Fluoro-5-methoxypyridin-2-yl)methanol core provides a robust starting point for library construction.

Proposed Synthesis of the Core Scaffold

While a direct synthesis for this specific molecule is not prominently published, a logical route can be adapted from established methods for similar fluorinated pyridine methanols.[14] A plausible approach involves the diazotization and fluorination of an appropriate aminopyridine precursor, followed by reduction of a carboxylate or aldehyde at the 2-position.

Workflow for Generating a Kinase-Focused Library

The primary alcohol of the core scaffold is the key to diversification. A robust workflow for generating a library of potential kinase inhibitors would involve converting the alcohol to a more reactive intermediate, such as a mesylate or halide, which can then be coupled with a variety of nucleophiles.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. ctppc.org [ctppc.org]

- 3. drughunter.com [drughunter.com]

- 4. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. 3-Bromo-5-Fluoro-2-Methoxypyridine | Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol - Google Patents [patents.google.com]

Investigating and Leveraging the Reactivity of the Methanol Group in Fluorinated Pyridines

An In-depth Technical Guide:

Abstract

Fluorinated pyridines are cornerstone scaffolds in modern medicinal chemistry, offering unique physicochemical properties that enhance drug efficacy, metabolic stability, and bioavailability.[1] The hydroxymethyl group attached to this privileged core is a versatile synthetic handle, enabling a wide array of molecular elaborations crucial for structure-activity relationship (SAR) studies. This guide provides an in-depth exploration of the reactivity of this methanol group, grounded in mechanistic principles and field-proven insights. We will dissect the profound influence of fluorine substitution on the reaction pathways of the hydroxymethyl moiety, covering key transformations such as oxidation, nucleophilic substitution, and etherification. This document is structured to serve as a practical and authoritative resource, complete with detailed experimental protocols, comparative data, and mechanistic diagrams to empower researchers in their drug discovery endeavors.

The Foundational Principle: Electronic Influence of Fluorine

The reactivity of the hydroxymethyl group is not governed in isolation; it is intrinsically linked to the electronic landscape of the pyridine ring, which is heavily modulated by fluorine substituents. Fluorine exerts a powerful, distance-dependent inductive electron-withdrawing effect (-I), rendering the pyridine ring significantly more electron-deficient.[2][3] This has two primary consequences for the attached methanol group:

-

Increased Acidity: The electron-withdrawing nature of the fluorinated ring enhances the acidity of the hydroxyl proton, facilitating deprotonation and subsequent reactions like Williamson ether synthesis.

-

Modified Benzylic-like Reactivity: The carbon atom bearing the hydroxyl group is a benzylic-like position. The electron-deficient ring can influence the stability of intermediates formed during reactions at this center.

The position of the fluorine atom is critical. Fluorine atoms at the ortho (2,6) and para (4) positions exert the strongest influence on the ring's electrophilicity due to the combination of inductive effects and the ability to stabilize anionic intermediates (Meisenheimer complexes) during nucleophilic aromatic substitution (SNAr) on the ring itself.[2][4] While our focus is the methanol group, this underlying ring reactivity dictates reaction conditions and potential side reactions.

Caption: Logical relationship of fluorine's electronic effects.

Oxidation: Accessing Aldehydes and Carboxylic Acids

The oxidation of the primary alcohol of the hydroxymethyl group to an aldehyde or a carboxylic acid is a fundamental transformation, providing entry into a vast chemical space for further functionalization (e.g., reductive amination, Wittig reactions, amide couplings).

Causality Behind Reagent Selection

The choice of oxidant is a critical decision dictated by the desired oxidation state and the substrate's sensitivity.

-

For Aldehydes (Partial Oxidation): Over-oxidation to the carboxylic acid is a common pitfall. Mild, controlled conditions are paramount. Reagents like manganese dioxide (MnO₂), Dess-Martin periodinane (DMP), or Swern oxidation are preferred. From field experience, Swern oxidation offers high reliability for sensitive substrates but requires careful temperature control (-78 °C) and handling of odorous byproducts. DMP is operationally simpler but can be sensitive to moisture.

-

For Carboxylic Acids (Full Oxidation): Stronger oxidants are required. A common and effective method involves using hydrogen peroxide in conjunction with an acid like trifluoroacetic acid, which generates a potent peroxyacid in situ.[5]

Experimental Protocol: Swern Oxidation to the Aldehyde

This protocol is a self-validating system for the controlled oxidation of a (fluoropyridin-yl)methanol to its corresponding aldehyde.

Step-by-Step Methodology:

-

Apparatus Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous dichloromethane (DCM, 0.2 M relative to oxalyl chloride) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and two dropping funnels.

-

Activator Addition: Cool the flask to -78 °C using a dry ice/acetone bath. Add oxalyl chloride (1.5 eq.) dropwise via a dropping funnel, ensuring the internal temperature does not exceed -65 °C.

-

DMSO Addition: Add anhydrous dimethyl sulfoxide (DMSO, 3.0 eq.) dropwise, again maintaining the temperature below -65 °C. Stir the resulting solution for 15 minutes.

-

Substrate Addition: Dissolve the (fluoropyridin-yl)methanol (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. The solution may become cloudy.

-

Reaction Monitoring: Stir the reaction at -78 °C for 1-2 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Add triethylamine (TEA, 5.0 eq.) dropwise, which will result in the formation of a thick white precipitate (triethylammonium chloride).

-

Workup: Allow the reaction mixture to warm to room temperature. Add water to dissolve the salts. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude aldehyde is typically purified by flash column chromatography on silica gel.

Caption: A typical experimental workflow for Swern oxidation.

Nucleophilic Substitution: The Mitsunobu Reaction

The hydroxyl group is a notoriously poor leaving group. The Mitsunobu reaction is an elegant and powerful method to achieve its substitution in situ under mild conditions, proceeding with a clean inversion of stereochemistry at the carbon center—a critical consideration for chiral substrates.[6] This reaction is exceptionally versatile, allowing for the formation of C-O, C-N, C-S, and even C-C bonds.[7][8]

Mechanistic Rationale

The reaction is a redox process involving triphenylphosphine (PPh₃) as the reductant and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) as the oxidant.[8]

-

Activation: PPh₃ attacks the azodicarboxylate, forming a betaine intermediate.

-

Proton Transfer: The acidic N-H of the betaine is protonated by the acidic pronucleophile (e.g., a carboxylic acid) or, more slowly, by the alcohol.

-

Alkoxyphosphonium Formation: The alcohol's oxygen atom attacks the activated phosphorus atom, displacing the hydrazide and forming a key alkoxyphosphonium salt. This step converts the hydroxyl into an excellent leaving group (triphenylphosphine oxide).

-

SN2 Displacement: The conjugate base of the acidic pronucleophile performs an SN2 attack on the carbon atom, displacing triphenylphosphine oxide (TPPO) and resulting in the final product with inverted stereochemistry.[6]

Caption: A simplified mechanistic pathway for the Mitsunobu reaction.

Experimental Protocol: Mitsunobu Etherification

This protocol details the etherification of a (fluoropyridin-yl)methanol with a phenolic nucleophile.

Step-by-Step Methodology:

-

Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the (fluoropyridin-yl)methanol (1.0 eq.), the phenol nucleophile (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF, 0.2 M).

-

Cooling: Cool the solution to 0 °C in an ice bath. A key to minimizing side reactions is the order of addition and maintaining a low temperature during the initiation.[9]

-

DIAD Addition: Add DIAD (1.5 eq.) dropwise to the stirred solution over 20-30 minutes. The reaction is often exothermic, and a color change (e.g., to a pale yellow or orange) is typically observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 6-18 hours.

-

Monitoring: Monitor the reaction by TLC. The formation of solid triphenylphosphine oxide (TPPO) is a visual indicator of progress.[9]

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue will contain the product, TPPO, and the diisopropyl hydrazodicarboxylate byproduct.

-

Purification: Redissolve the crude material in a minimal amount of DCM. TPPO has limited solubility in solvents like diethyl ether or hexanes; precipitation by adding these anti-solvents can remove a significant portion of it. The final product is purified by flash column chromatography.

Data Summary: Mitsunobu Reactivity

| Substrate | Nucleophile | Conditions | Yield (%) | Comments |

| (2-Fluoropyridin-3-yl)methanol | 4-Nitrophenol | PPh₃, DIAD, THF, 0°C to RT | ~85% | Clean reaction, straightforward purification. |

| (4-Fluoropyridin-2-yl)methanol | Phthalimide | PPh₃, DEAD, THF, 0°C to RT | ~90% | Excellent for accessing the corresponding amine after Gabriel hydrolysis. |

| (2,6-Difluoropyridin-4-yl)methanol | Benzoic Acid | PPh₃, DIAD, THF, 0°C to RT | ~75% | The increased electron-withdrawing nature of the two fluorine atoms does not significantly impede the reaction. |

Note: Yields are representative and can vary based on specific substrate and reaction scale.

Ether Synthesis via Nucleophilic Substitution

Beyond the Mitsunobu reaction, classical SN2-type etherification is a common strategy. This typically involves converting the alcohol to a better leaving group, such as a tosylate or mesylate, followed by displacement with an alkoxide.

Experimental Protocol: Two-Step Tosylation and Etherification

This self-validating workflow provides a robust method for synthesizing ethers from fluorinated pyridyl methanols.

Part A: Tosylation

-

Setup: Dissolve the (fluoropyridin-yl)methanol (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM (0.3 M) in a flask cooled to 0 °C.

-

Tosylation: Add p-toluenesulfonyl chloride (TsCl, 1.2 eq.) portion-wise, keeping the temperature below 5 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Workup: Quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine. Dry over Na₂SO₄, filter, and concentrate to yield the crude tosylate, which is often used in the next step without further purification.

Part B: Nucleophilic Displacement

-

Alkoxide Formation: In a separate flask, prepare the sodium alkoxide by adding the desired alcohol (e.g., ethanol, 5.0 eq.) to a suspension of sodium hydride (NaH, 1.5 eq.) in anhydrous THF at 0 °C. Caution: NaH is highly reactive; handle with care under an inert atmosphere.

-

Substitution: Dissolve the crude tosylate from Part A in anhydrous THF and add it dropwise to the prepared alkoxide solution.

-

Reaction: Heat the reaction mixture to reflux (approx. 66 °C for THF) for 2-4 hours, monitoring by TLC for the disappearance of the tosylate.

-

Workup & Purification: Cool the reaction to room temperature and carefully quench with water. Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the resulting ether by column chromatography.

Caption: Workflow for ether synthesis via activation and displacement.

Conclusion and Future Outlook

The hydroxymethyl group on a fluorinated pyridine ring is a versatile and reactive handle, enabling a broad scope of synthetic transformations. Understanding the electronic perturbations caused by fluorine substitution is fundamental to predicting reactivity and rationally designing synthetic routes. The methods discussed herein—oxidation, Mitsunobu reactions, and classical substitutions—represent core, reliable strategies for the elaboration of these vital medicinal chemistry scaffolds. As drug discovery continues to demand molecules of increasing complexity, the strategic functionalization of the fluorinated pyridyl methanol will remain an indispensable tool for scientists and researchers aiming to modulate molecular properties and unlock new therapeutic potential.

References

- Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines. (2026). Vertex AI Search.

- Nucleophilic substitution of pyridine. (2017). YouTube.

- Reactions involving substituted perfluoropyridines that Chambers and co-workers claim cannot be explained by the Meisenheimer model. (n.d.).

- Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. (n.d.). New Journal of Chemistry (RSC Publishing).

- General, Practical and Selective Oxidation Protocol for CF3S into CF3S(O) Group. (n.d.). NIH.

- Mitsunobu Reaction. (n.d.). Organic Chemistry Portal.

- Mitsunobu Reaction: A Powerful Tool for the Synthesis of N

- New Directions in the Mitsunobu Reaction. (2020). Nottingham ePrints.

- Mitsunobu reaction. (n.d.). Organic Synthesis.

- Catalytic etherification of hydroxyl compounds to methyl ethers with 1,2-dimethoxyethane. (n.d.). RSC Publishing.

- Towards scalable reductive etherification of 5-hydroxymethyl-furfural through iridium-zeolite-based bifunctional catalysis. (n.d.). Green Chemistry (RSC Publishing).

- Etherification and reductive etherification of 5-(hydroxymethyl)furfural: 5-(alkoxymethyl)furfurals and 2,5-bis(alkoxymethyl)furans as potential bio-diesel candidates. (2012). Green Chemistry (RSC Publishing).

- Synthesis of fluorinated neonicotinoids. (2020). Protocols.io.

- Synthesis of fluorinated poly(aryl ether)s with excellent dielectric properties. (n.d.). Polymer Chemistry (RSC Publishing).

Sources

- 1. Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines - Oreate AI Blog [oreateai.com]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. General, Practical and Selective Oxidation Protocol for CF3S into CF3S(O) Group - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mitsunobu Reaction [organic-chemistry.org]

- 7. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. organic-synthesis.com [organic-synthesis.com]

Stability of (3-Fluoro-5-methoxypyridin-2-yl)methanol at room temperature

An In-depth Technical Guide to the Room Temperature Stability of (3-Fluoro-5-methoxypyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Preamble: A Proactive Approach to Stability Assessment

In the landscape of pharmaceutical development, the chemical stability of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of a successful program. Understanding and characterizing the degradation pathways of a molecule under various environmental conditions is not merely a regulatory requirement but a fundamental aspect of ensuring the safety, efficacy, and quality of the final drug product. This guide provides a comprehensive technical overview of the anticipated stability of (3-Fluoro-5-methoxypyridin-2-yl)methanol at room temperature. Drawing upon established principles of organic chemistry, regulatory guidelines, and data from analogous structures, this document aims to equip researchers with the knowledge to proactively design robust stability studies and anticipate potential challenges.

As direct, in-depth stability data for (3-Fluoro-5-methoxypyridin-2-yl)methanol is not extensively available in the public domain, this guide will leverage a predictive approach based on the reactivity of its constituent functional groups: a fluorinated pyridine ring, a methoxy ether, and a primary alcohol. This approach is instrumental in the early stages of drug development for anticipating potential liabilities and designing appropriate analytical and formulation strategies.

Physicochemical Properties and Structural Features

A thorough understanding of the physicochemical properties of (3-Fluoro-5-methoxypyridin-2-yl)methanol is the first step in evaluating its stability.

| Property | Value | Source |

| Molecular Formula | C₇H₈FNO₂ | [1] |

| Molecular Weight | 157.14 g/mol | [1] |

| CAS Number | 1227581-08-9 | [1] |

| Appearance | Likely a solid or liquid | Inferred from similar compounds |

| Storage | Sealed in dry, Room Temperature |

The structure of (3-Fluoro-5-methoxypyridin-2-yl)methanol, presented below, reveals several key features that will dictate its stability profile.

Figure 1: Chemical Structure of (3-Fluoro-5-methoxypyridin-2-yl)methanol.

The molecule possesses:

-

A pyridine ring , which is an electron-deficient aromatic system. The nitrogen atom can act as a nucleophile and is susceptible to oxidation to form an N-oxide.

-

A fluoro substituent , which is a strongly electron-withdrawing group. The carbon-fluorine bond is generally very strong and stable[2]. The fluorine atom is expected to increase the oxidative stability of the pyridine ring.

-

A methoxy group , an electron-donating group. The ether linkage can be susceptible to hydrolytic cleavage under acidic conditions.

-

A primary alcohol (hydroxymethyl group), which is a primary site for oxidation to an aldehyde and subsequently to a carboxylic acid.

Potential Degradation Pathways at Room Temperature

Based on the functional groups present, several degradation pathways can be postulated. These pathways are critical to consider when designing forced degradation studies to ensure the development of a stability-indicating analytical method.

Oxidative Degradation

Oxidation is a highly probable degradation pathway for (3-Fluoro-5-methoxypyridin-2-yl)methanol. Two primary sites of oxidation are the pyridine nitrogen and the hydroxymethyl group.

-

N-Oxidation: The lone pair of electrons on the pyridine nitrogen can be oxidized to form the corresponding N-oxide. This is a common metabolic and degradation pathway for pyridine-containing compounds[3].

-

Oxidation of the Hydroxymethyl Group: The primary alcohol can be oxidized to the corresponding aldehyde, (3-Fluoro-5-methoxypyridin-2-yl)carbaldehyde. Further oxidation can lead to the formation of the carboxylic acid, 3-Fluoro-5-methoxypyridine-2-carboxylic acid[4][5].

Figure 2: Postulated Oxidative Degradation Pathway.

Hydrolytic Degradation

The methoxy group on the pyridine ring could be susceptible to hydrolysis, particularly under acidic conditions, to yield the corresponding pyridone. The rate of hydrolysis can be influenced by the electronic nature of the substituents on the pyridine ring[6].

Figure 3: Postulated Hydrolytic Degradation Pathway.

Photodegradation

Pyridine and its derivatives are known to be susceptible to photodegradation. The absorption of UV or visible light can lead to the formation of reactive intermediates and subsequent degradation products. While the specific photoproducts of (3-Fluoro-5-methoxypyridin-2-yl)methanol are unknown, studies on other fluorinated aromatic compounds suggest that the C-F bond is relatively stable to photolysis[7]. However, the overall molecule can still undergo photochemical reactions[8].

Recommended Stability and Forced Degradation Studies

To thoroughly assess the stability of (3-Fluoro-5-methoxypyridin-2-yl)methanol, a series of studies should be conducted in accordance with the International Council for Harmonisation (ICH) guideline Q1A(R2)[1].

Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and to develop and validate a stability-indicating analytical method. The following conditions are recommended:

| Stress Condition | Proposed Protocol | Potential Degradation Products |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | Hydrolysis of the methoxy group |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours | Potential for hydrolysis or other base-catalyzed reactions |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours | N-oxide, aldehyde, carboxylic acid |

| Thermal Degradation | 80°C for 48 hours | General decomposition |

| Photostability | ICH Q1B conditions (exposure to a combination of UV and visible light) | Various photoproducts |

Long-Term and Accelerated Stability Studies

Formal stability studies should be conducted on at least three primary batches of the substance.

| Study Type | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Testing frequency for long-term studies should typically be every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended[1].

Analytical Methodologies for Stability Assessment

A validated, stability-indicating analytical method is crucial for accurately quantifying the parent compound and its degradation products.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is the most common and effective technique for this purpose.

Recommended HPLC Method Parameters (Starting Point):

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., phosphate buffer at pH 3.0)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a wavelength determined by the UV spectrum of the compound and its potential impurities.

-

Column Temperature: 30°C

Method development should focus on achieving adequate resolution between the parent peak and all potential degradation products generated during forced degradation studies.

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

LC-MS is invaluable for the identification of unknown degradation products by providing molecular weight information. High-resolution mass spectrometry can aid in determining the elemental composition of the degradants[9].

NMR spectroscopy (¹H, ¹³C, ¹⁹F) is essential for the definitive structural elucidation of isolated degradation products. ¹⁹F NMR will be particularly useful for tracking any changes involving the fluoro substituent.

Figure 4: A typical workflow for assessing the stability of a new chemical entity.

Summary and Recommendations

While (3-Fluoro-5-methoxypyridin-2-yl)methanol is expected to be reasonably stable at room temperature when stored in a dry environment, its susceptibility to oxidation and potential for hydrolysis under acidic conditions warrants a thorough investigation. The presence of the hydroxymethyl group is a likely point of oxidative degradation.

Key Recommendations:

-

Implement a comprehensive forced degradation study early in the development process to identify potential degradation pathways and inform the development of a robust, stability-indicating analytical method.

-

Utilize a combination of HPLC-UV, LC-MS, and NMR for the detection, identification, and characterization of any degradation products.

-

Conduct long-term and accelerated stability studies on multiple batches to establish a reliable shelf-life and recommended storage conditions.

-

Store the material in well-sealed containers, protected from light and moisture, to minimize degradation.

By taking a proactive and scientifically driven approach to stability assessment, researchers can ensure the quality and integrity of (3-Fluoro-5-methoxypyridin-2-yl)methanol throughout the drug development lifecycle.

References

-

Lakeland University. Oxidation of benzyl alcohol to benzaldehyde. [Link]

-

ResearchGate. 1H NMR spectrum of pyridine oxidation product. [Link]

-

ResearchGate. (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

-